molecular formula C11H17N4O13P3S B13415791 6-S-Methyl-6-thio-ITP

6-S-Methyl-6-thio-ITP

Cat. No.: B13415791
M. Wt: 538.26 g/mol
InChI Key: VQCHMLWEYVTXPW-IOSLPCCCSA-N
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Description

Thiopurines, including 6-S-Methyl-6-thioinosine triphosphate, are analogs of purines, which are essential components of DNA, RNA, and some coenzymes . These compounds have been widely studied for their roles in various biological processes and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-mercaptopurine with methyl iodide to form 6-methylmercaptopurine, which is then phosphorylated to produce 6-S-Methyl-6-thioinosine triphosphate . The reaction conditions often require the use of a base, such as sodium hydroxide, and an appropriate solvent, such as dimethyl sulfoxide.

Industrial Production Methods: Industrial production of 6-S-Methyl-6-thioinosine triphosphate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in a solution form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 6-S-Methyl-6-thioinosine triphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its activation and metabolism in biological systems .

Common Reagents and Conditions: Common reagents used in the reactions of 6-S-Methyl-6-thioinosine triphosphate include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of 6-S-Methyl-6-thioinosine triphosphate include its phosphorylated derivatives, which are active metabolites involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 6-S-Methyl-6-thioinosine triphosphate include other thiopurines such as azathioprine, 6-mercaptopurine, and thioguanine . These compounds share similar structures and mechanisms of action but differ in their specific applications and therapeutic profiles.

Uniqueness: What sets 6-S-Methyl-6-thioinosine triphosphate apart from other thiopurines is its unique sulfur-containing structure, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C11H17N4O13P3S

Molecular Weight

538.26 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C11H17N4O13P3S/c1-32-10-6-9(12-3-13-10)15(4-14-6)11-8(17)7(16)5(26-11)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-5,7-8,11,16-17H,2H2,1H3,(H,21,22)(H,23,24)(H2,18,19,20)/t5-,7-,8-,11-/m1/s1

InChI Key

VQCHMLWEYVTXPW-IOSLPCCCSA-N

Isomeric SMILES

CSC1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

CSC1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Origin of Product

United States

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